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Compound of Interest

Compound Name: 2-(4-Ethylphenoxy)ethanamine

CAS No.: 67333-08-8

Cat. No.: B1634880

Get Quote

Senior Application Scientist Note: This guide provides a comprehensive overview of the

expected spectroscopic characteristics of 2-(4-Ethylphenoxy)ethanamine. It is important to

note that while extensive searches of scientific databases and literature have been conducted,

a complete set of experimentally acquired spectra (¹H NMR, ¹³C NMR, IR, and Mass

Spectrometry) for this specific compound is not publicly available at the time of this writing.

Therefore, this document has been constructed based on expert analysis and comparison with

structurally analogous compounds. The predicted data and interpretations herein serve as a

robust framework for researchers and drug development professionals. All discussions are

grounded in fundamental spectroscopic principles and data from closely related molecules.

When experimental data for 2-(4-Ethylphenoxy)ethanamine becomes available, this guide

can be used as a reference for validation.

Introduction: The Structural Significance of 2-(4-
Ethylphenoxy)ethanamine
2-(4-Ethylphenoxy)ethanamine belongs to the class of phenoxyethylamine derivatives, a

scaffold of significant interest in medicinal chemistry and materials science. The molecule's
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architecture, featuring a p-substituted aromatic ring linked via an ether bridge to an ethylamine

sidechain, imparts a unique combination of lipophilic and hydrophilic properties. Accurate

structural elucidation through spectroscopic methods is paramount for ensuring purity,

confirming identity, and understanding the chemical behavior of this compound in various

applications.

This technical guide outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data for 2-(4-Ethylphenoxy)ethanamine. The subsequent

sections will delve into the theoretical basis for the expected spectral features, providing a

detailed interpretation of the chemical information each technique is poised to reveal.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Detailed Proton and Carbon Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 2-(4-Ethylphenoxy)ethanamine, both ¹H and ¹³C NMR will provide

unambiguous evidence for its structure.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment.

The anticipated chemical shifts (δ) are influenced by the electron-withdrawing effect of the

oxygen and nitrogen atoms and the aromatic ring currents.

Table 1: Predicted ¹H NMR Data for 2-(4-Ethylphenoxy)ethanamine
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 7.10 Doublet 2H
Ar-H (ortho to -

OEt)

Aromatic protons

ortho to the

electron-donating

ethyl group will

be upfield

relative to those

ortho to the

oxygen.

~ 6.85 Doublet 2H
Ar-H (ortho to -

O)

Aromatic protons

ortho to the

strongly electron-

donating oxygen

atom will be

shielded and

appear upfield.

~ 4.05 Triplet 2H -O-CH₂-CH₂-NH₂

Protons adjacent

to the

deshielding

oxygen atom will

have a significant

downfield shift.

~ 3.00 Triplet 2H -O-CH₂-CH₂-NH₂

Protons adjacent

to the nitrogen

atom will be

deshielded, but

to a lesser extent

than those next

to oxygen.
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~ 2.60 Quartet 2H Ar-CH₂-CH₃

Methylene

protons of the

ethyl group, split

by the adjacent

methyl protons.

~ 1.50 Singlet (broad) 2H -NH₂

Amine protons

are often broad

and may not

show clear

coupling. Their

chemical shift

can vary with

solvent and

concentration.

~ 1.20 Triplet 3H Ar-CH₂-CH₃

Methyl protons of

the ethyl group,

appearing in the

typical aliphatic

region.

Experimental Protocol for ¹H NMR Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of 2-(4-Ethylphenoxy)ethanamine in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can

influence the chemical shift of labile protons like those of the amine group.

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Set the spectral width to cover the range of 0-12 ppm.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to at least 1-2 seconds to ensure quantitative integration.
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Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.

Data Processing: Process the Free Induction Decay (FID) with an appropriate window

function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a

Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the

residual solvent peak or an internal standard like tetramethylsilane (TMS)[1].

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon environments and their

electronic nature.

Table 2: Predicted ¹³C NMR Data for 2-(4-Ethylphenoxy)ethanamine
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Chemical Shift (δ, ppm) Assignment Rationale

~ 156.0 C-O (Aromatic)

The aromatic carbon directly

attached to the electronegative

oxygen will be the most

downfield.

~ 138.0 C-CH₂CH₃ (Aromatic)

The substituted aromatic

carbon bearing the ethyl

group.

~ 129.0 CH (Aromatic, meta to -O) Aromatic methine carbons.

~ 114.5 CH (Aromatic, ortho to -O)

Aromatic methine carbons

shielded by the electron-

donating oxygen.

~ 68.0 -O-CH₂-

The carbon adjacent to the

oxygen is significantly

deshielded.

~ 41.5 -CH₂-NH₂

The carbon adjacent to the

nitrogen is deshielded, but less

so than the oxygen-bearing

carbon.

~ 28.0 Ar-CH₂-CH₃ Aliphatic methylene carbon.

~ 15.5 Ar-CH₂-CH₃ Aliphatic methyl carbon.

Experimental Protocol for ¹³C NMR Spectroscopy:

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer

equipped with a broadband probe.

Acquisition Parameters:
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Typically, a proton-decoupled sequence is used to simplify the spectrum to single lines for

each carbon.

Set the spectral width to cover the range of 0-200 ppm.

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons to

be observed reliably.

Data Processing: Process the FID similarly to the ¹H NMR spectrum. Reference the

spectrum to the deuterated solvent signal.

Infrared (IR) Spectroscopy: Identifying Key
Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule. The IR spectrum of 2-(4-Ethylphenoxy)ethanamine is expected to show

characteristic absorption bands for the N-H, C-H, C-O, and C=C bonds.

Table 3: Predicted IR Absorption Bands for 2-(4-Ethylphenoxy)ethanamine

Wavenumber
(cm⁻¹)

Intensity Assignment Vibrational Mode

3400-3250 Medium, Broad N-H
Symmetric and

Asymmetric Stretching

3100-3000 Medium Aromatic C-H Stretching

2960-2850 Strong Aliphatic C-H Stretching

1610, 1510 Medium-Strong C=C
Aromatic Ring

Stretching

1240 Strong Aryl-O Asymmetric Stretching

1040 Medium Alkyl-O Symmetric Stretching

820 Strong C-H
Out-of-plane Bending

(p-disubstituted)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b1634880/docs?utm_src=pdf-body#spectroscopic-analysis-of-2-4-ethylphenoxy-ethanamine-a-technical-guide
https://www.benchchem.com/product/b1634880/docs?utm_src=pdf-body#spectroscopic-analysis-of-2-4-ethylphenoxy-ethanamine-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1634880?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol for IR Spectroscopy:

Sample Preparation:

Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates

(e.g., NaCl or KBr).

Solid (KBr Pellet): If the sample is a solid, grind a small amount of the sample with dry

potassium bromide (KBr) and press it into a thin, transparent pellet.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background

spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample

spectrum.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its

fragmentation pattern upon ionization, which can be used to deduce its structure.

Predicted Mass Spectrum:

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 165, corresponding to the

molecular formula C₁₀H₁₅NO.

Major Fragmentation Pathways:

Alpha-Cleavage: The most characteristic fragmentation for amines is the cleavage of the

C-C bond adjacent to the nitrogen atom. This would result in a prominent base peak at m/z

= 30 ([CH₂=NH₂]⁺).

Benzylic Cleavage: Cleavage of the bond between the oxygen and the ethylamine moiety

can lead to the formation of a 4-ethylphenoxyl radical and an ion at m/z = 44

([CH₂CH₂NH₂]⁺).
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Formation of the 4-ethylphenoxonium ion: Cleavage of the ethylamine group can lead to a

fragment at m/z = 121 ([CH₃CH₂C₆H₄O]⁺).

Experimental Protocol for Mass Spectrometry:

Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or

Liquid Chromatography (LC-MS).

Ionization Method: Electron Ionization (EI) is a common method that induces extensive

fragmentation, providing a detailed fingerprint of the molecule.

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the

ions based on their mass-to-charge ratio.

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each

ion.

Visualization of Key Structural Relationships
The following diagrams illustrate the key structural features and predicted fragmentation

pathways of 2-(4-Ethylphenoxy)ethanamine.
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2-(4-Ethylphenoxy)ethanamine Structure

Key ¹H NMR Correlations

CH₃CH₂-C₆H₄-O-CH₂CH₂-NH₂

Ar-H (ortho to Et)

Ar-CH₂-ortho coupling

Ar-H (ortho to O)

-O-CH₂-through space -N-CH₂-vicinal coupling

-CH₃
vicinal coupling

-NH₂

Click to download full resolution via product page

Caption: Key proton correlations in the ¹H NMR spectrum.

Mass Spectrometry Fragmentation

[C₁₀H₁₅NO]⁺˙
m/z = 165

[CH₂=NH₂]⁺
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(Base Peak)

α-cleavage

[CH₂CH₂NH₂]⁺
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Caption: Predicted major fragmentation pathways in EI-MS.
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Conclusion
This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS

spectra of 2-(4-Ethylphenoxy)ethanamine. The provided data tables, experimental protocols,

and structural diagrams offer a comprehensive resource for the characterization of this

compound. While based on sound scientific principles and data from analogous structures,

experimental verification is crucial. This guide serves as a valuable reference for researchers in

the synthesis, analysis, and application of 2-(4-Ethylphenoxy)ethanamine and related

compounds.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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